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molecular formula C12H16Br2N2O B3232308 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide CAS No. 1338000-32-0

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide

Cat. No. B3232308
M. Wt: 364.08 g/mol
InChI Key: UINYIZJEJDKZEY-UHFFFAOYSA-N
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Patent
US08697876B2

Procedure details

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a salt thereof, comprising the step of: reacting (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide with >0.02 wt % copper(I)oxide at less than 80° C. to yield (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C(F)C=C(F)C=1C([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)=[O:14])[N:8]=1)=O.Br.BrC1N=C(C(C2CCN(C)CC2)=O)C=CC=1>[Cu-]=O>[NH2:6][C:7]1[N:8]=[C:9]([C:13]([CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)=[O:14])[CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC2=NC(=CC=C2)C(=O)C2CCN(CC2)C)C(=CC(=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrC1=CC=CC(=N1)C(=O)C1CCN(CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu-]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at less than 80° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)C(=O)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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